molecular formula C20H18N2O3 B2894013 2-(4-Phenylpiperazine-1-carbonyl)chromen-4-one CAS No. 477545-79-2

2-(4-Phenylpiperazine-1-carbonyl)chromen-4-one

Cat. No. B2894013
CAS RN: 477545-79-2
M. Wt: 334.375
InChI Key: SNDOYHDKAVBTOX-UHFFFAOYSA-N
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Description

“2-(4-Phenylpiperazine-1-carbonyl)chromen-4-one” is a derivative of chroman-4-one, which is an important and interesting heterobicyclic compound. Chroman-4-one acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .


Synthesis Analysis

A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives, which are similar to the compound , have been designed, synthesized, and characterized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton makes it slightly different from chromone .


Chemical Reactions Analysis

The derivatives of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide were evaluated for their PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ghashang et al. (2015) explored the synthesis of novel series of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. Employing silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst, this research highlights a method that boasts high yields, cleaner reactions, and short reaction times. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, showcasing their potential in addressing microbial resistance issues Ghashang, S. S. Mansoor, & Aswin, 2015.

Molecular Modeling and Docking Studies

Mandala et al. (2013) synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives. These compounds were purified and characterized using various spectroscopic techniques. The antimicrobial activity was assessed, revealing significant antibacterial and antifungal effects comparable to standards. Moreover, the research included molecular docking studies, providing insights into the interaction mechanisms of these compounds with target proteins, indicating a good correlation between docking scores and experimental inhibitory potency Mandala et al., 2013.

Catalytic Applications in Chemical Synthesis

Niknam et al. (2013) reported the use of silica-bonded N-propylpiperazine sodium n-propionate as an efficient solid base for the synthesis of various 4H-pyran derivatives. This method facilitates the condensation reaction of different compounds, yielding high-efficiency products. The catalyst demonstrated similar efficiency when reused in consecutive reactions, emphasizing its potential for sustainable and green chemistry applications Niknam, Borazjani, Rashidian, & Jamali, 2013.

Supramolecular and Structural Analysis

Zhou et al. (2013) developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction. This method involves a sequence of Michael addition, aza-nucleophilic addition, and dehydration reaction, resulting in biologically relevant structures. The study points to broad applications in biomedical programs, highlighting the versatility of these compounds in drug development and supramolecular chemistry Zhou et al., 2013.

properties

IUPAC Name

2-(4-phenylpiperazine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-17-14-19(25-18-9-5-4-8-16(17)18)20(24)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDOYHDKAVBTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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